N-(2-(benzofuran-2-yl)-2-methoxyethyl)-1-(thiophen-2-yl)cyclopentanecarboxamide
Description
N-(2-(Benzofuran-2-yl)-2-methoxyethyl)-1-(thiophen-2-yl)cyclopentanecarboxamide is a synthetic small molecule featuring a cyclopentane core substituted with a thiophene ring and an amide-linked benzofuran-methoxyethyl side chain. This compound combines multiple privileged substructures—benzofuran, thiophene, and cyclopentane—that are associated with enhanced bioavailability and receptor-binding promiscuity in medicinal chemistry .
Properties
IUPAC Name |
N-[2-(1-benzofuran-2-yl)-2-methoxyethyl]-1-thiophen-2-ylcyclopentane-1-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23NO3S/c1-24-18(17-13-15-7-2-3-8-16(15)25-17)14-22-20(23)21(10-4-5-11-21)19-9-6-12-26-19/h2-3,6-9,12-13,18H,4-5,10-11,14H2,1H3,(H,22,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TXFVYRWHWLQXJQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(CNC(=O)C1(CCCC1)C2=CC=CS2)C3=CC4=CC=CC=C4O3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23NO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(benzofuran-2-yl)-2-methoxyethyl)-1-(thiophen-2-yl)cyclopentanecarboxamide typically involves multiple steps, starting from readily available precursors. One common approach is the intramolecular Friedel–Crafts reaction, which is catalyzed by phosphoric acid. This method allows for the construction of the benzofuran and thiophene rings with good functional group tolerance .
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, which allow for better control of reaction conditions and scalability.
Chemical Reactions Analysis
Types of Reactions
N-(2-(benzofuran-2-yl)-2-methoxyethyl)-1-(thiophen-2-yl)cyclopentanecarboxamide can undergo various types of chemical reactions, including:
Oxidation: The benzofuran and thiophene rings can be oxidized under specific conditions.
Reduction: The compound can be reduced to modify the functional groups attached to the rings.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like halogens (e.g., Br₂, Cl₂) and nucleophiles (e.g., NH₃, OH⁻) are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the benzofuran ring can lead to the formation of benzofuran-2,3-dione, while reduction of the thiophene ring can yield thiophane derivatives.
Scientific Research Applications
N-(2-(benzofuran-2-yl)-2-methoxyethyl)-1-(thiophen-2-yl)cyclopentanecarboxamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Explored for its potential as a therapeutic agent due to its unique structural features.
Industry: Utilized in the development of new materials with specific electronic and optical properties.
Mechanism of Action
The mechanism of action of N-(2-(benzofuran-2-yl)-2-methoxyethyl)-1-(thiophen-2-yl)cyclopentanecarboxamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Structural Features and Conformational Analysis
The target compound’s structural uniqueness lies in its fusion of a cyclopentane ring with thiophene and benzofuran moieties. Key comparisons with analogues include:
Key Observations :
Insights :
Crystallographic and Computational Analysis
Structural studies of analogues highlight the importance of software tools like SHELX and Mercury in elucidating molecular conformations :
- SHELX Refinement : Used to determine dihedral angles and H-bonding patterns in N-(2-nitrophenyl)thiophene-2-carboxamide , a method applicable to the target compound.
- Mercury Visualization : Enables comparison of packing motifs (e.g., C–H⋯O/S interactions) between the target compound and its analogues .
Biological Activity
N-(2-(benzofuran-2-yl)-2-methoxyethyl)-1-(thiophen-2-yl)cyclopentanecarboxamide, often abbreviated as N-BBEC, is a synthetic organic compound that has garnered attention for its potential biological activities. This article explores the compound's structural characteristics, synthesis, biological activity, and relevant research findings.
Structural Characteristics
N-BBEC is characterized by a complex structure that includes:
- Benzofuran moiety : Known for its diverse biological activities.
- Methoxyethyl group : Enhances solubility and bioavailability.
- Thiophene ring : Imparts unique electronic properties.
- Cyclopentanecarboxamide backbone : Provides stability and potential interaction sites.
The combination of these structural features suggests that N-BBEC may interact with various biological targets, making it a candidate for pharmacological studies.
Synthesis
The synthesis of N-BBEC typically involves several steps, including:
- Formation of the Benzofuran Moiety : Synthesized through cyclization reactions.
- Introduction of the Methoxyethyl Group : Achieved via nucleophilic substitution.
- Formation of the Thiophene Linkage : Involves coupling reactions with thiophene derivatives.
These synthetic routes are crucial for understanding the compound's reactivity and potential metabolic pathways.
Antiproliferative Effects
Research has indicated that derivatives of benzofuran and thiophene exhibit significant antiproliferative effects on various cancer cell lines. For instance, compounds similar to N-BBEC have shown concentration-dependent cytotoxicity against tumor cells, particularly in breast cancer (SK-BR-3) and colon cancer (SW620) models. Specific findings include:
- Selective Cytotoxicity : Compounds demonstrated selective effects on different cell lines, with some inducing apoptosis while others triggered alternative cell death mechanisms .
Amyloid-beta Modulation
Recent studies have highlighted the potential of benzofuran-based compounds in modulating amyloid-beta (Aβ) aggregation, which is critical in Alzheimer's disease pathology. Key findings include:
- Fibrillogenesis Modulation : Compounds structurally related to N-BBEC have been shown to either promote or inhibit Aβ42 fibrillogenesis depending on their substituents. For example, certain derivatives led to a 2.7-fold increase in Aβ42 fibrillogenesis at higher concentrations .
- Neuroprotection : Some compounds provided significant neuroprotection against Aβ-induced cytotoxicity in neuronal cell lines, indicating their potential as therapeutic agents in neurodegenerative diseases .
Research Findings and Case Studies
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
